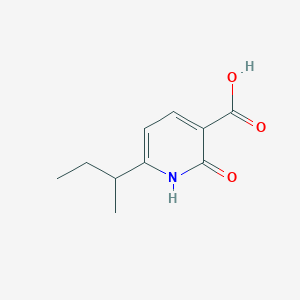

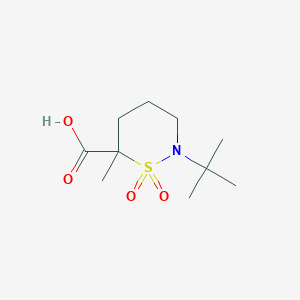

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is achieved by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . This process may share similarities with the synthesis of the compound , such as the use of halogenated intermediates and the formation of heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the TeC(alkyl) and TeC(aryl) bond lengths in the compound L1 were determined to be different, which could imply that in the compound of interest, the bond lengths between different types of carbon atoms and their substituents may also vary . Additionally, the use of density functional method studies, as seen in the analysis of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate, could be applied to determine the geometrical structures of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds with metal centers has been explored. For instance, L1 reacts with RuCl3·xH2O to form a novel heterocycle, and with [RuCl2(p-cymene)]2 to give a ruthenium complex . These reactions indicate that the compound of interest may also exhibit interesting reactivity with metal centers, potentially forming heterocyclic structures or coordination complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques such as FT-IR, NMR, and computational methods. The IR spectrum and NMR chemical shifts of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate were interpreted and showed good agreement with theoretical predictions . These methods could be employed to analyze the physical and chemical properties of the compound , providing insights into its behavior and potential applications.

Scientific Research Applications

Discovery and Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a compound that has been explored for its potential in various scientific research areas. While the direct studies on this specific compound are limited, research on structurally related compounds and methodologies provides insight into the broader applications of similar chemical entities in the field of medicinal chemistry and drug design.

Biased Agonists for Serotonin Receptors : Research on compounds with high affinity and selectivity for serotonin 5-HT1A receptors, such as 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, has shown the potential for developing biased agonists that preferentially target different signaling pathways. This approach could lead to drug candidates with distinct therapeutic profiles for central nervous system pathologies, offering enhanced therapeutic activity and reduced side effects (J. Sniecikowska et al., 2020).

Synthetic Methodologies for Oxalamides : Advances in synthetic approaches for oxalamides, such as the novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, contribute to the efficient production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These methodologies enable the synthesis of both anthranilic acid derivatives and oxalamides, underscoring the versatility of these compounds in chemical synthesis (V. Mamedov et al., 2016).

Chemical Defense Applications : Oxime compounds, including cyclohexyl-N-hydroxymethanimine, have been studied for their effectiveness in degrading chemical warfare agents like sarin. This research highlights the potential use of related chemical structures in developing decontamination methods and protective measures against toxic substances (A. K. Verma et al., 2013).

Antimicrobial and Antifungal Activities : The exploration of secondary metabolites from endophytic fungi, such as the isolation of novel compounds with antibacterial, antifungal, and antioxidant activities, indicates the potential for discovering new therapeutic agents. These studies demonstrate the significance of natural product research in identifying compounds with diverse biological activities (Jian Xiao et al., 2014).

Catalysis and Organic Synthesis : Research on imino-N-heterocyclic carbene complexes of Co(III) for the transfer hydrogenation of ketones showcases the application of novel catalysts in organic synthesis. Such studies contribute to the development of efficient and selective catalytic processes, highlighting the role of innovative chemical design in enhancing reaction outcomes (S. Abubakar & M. Bala, 2020).

properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O2/c25-20(22-13-10-17-6-2-1-3-7-17)21(26)23-16-18-11-14-24(15-12-18)19-8-4-5-9-19/h6,18-19H,1-5,7-16H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXLSQNKCYPOCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2507874.png)

![4-[(2E)-3-(4-isopropylphenyl)-2-propenoyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2507876.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/no-structure.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2507880.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2507883.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)